Benzoic acid, 4-ethoxy-3,5-dihydroxy-, propyl ester
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Overview
Description
Benzoic acid, 4-ethoxy-3,5-dihydroxy-, propyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with ethoxy and dihydroxy groups, and the carboxyl group is esterified with a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-ethoxy-3,5-dihydroxy-, propyl ester can be achieved through several synthetic routes. One common method involves the esterification of 4-ethoxy-3,5-dihydroxybenzoic acid with propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-ethoxy-3,5-dihydroxy-, propyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-ethoxy-3,5-dihydroxy-, propyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-ethoxy-3,5-dihydroxy-, propyl ester involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-ethoxy-3,5-dihydroxy-: Similar structure but lacks the propyl ester group.
Benzoic acid, 4-hydroxy-3,5-dimethoxy-: Similar structure but has methoxy groups instead of ethoxy and dihydroxy groups.
Benzoic acid, 3,4,5-trihydroxy-: Similar structure but has three hydroxyl groups instead of ethoxy and dihydroxy groups.
Uniqueness
Benzoic acid, 4-ethoxy-3,5-dihydroxy-, propyl ester is unique due to the presence of both ethoxy and dihydroxy groups on the benzene ring, as well as the propyl ester group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
431982-02-4 |
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Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
propyl 4-ethoxy-3,5-dihydroxybenzoate |
InChI |
InChI=1S/C12H16O5/c1-3-5-17-12(15)8-6-9(13)11(16-4-2)10(14)7-8/h6-7,13-14H,3-5H2,1-2H3 |
InChI Key |
GAHYKRNPEDLBIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C(=C1)O)OCC)O |
Origin of Product |
United States |
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